![molecular formula C13H16O4 B6599200 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid CAS No. 342624-55-9](/img/structure/B6599200.png)
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid, also known by its common abbreviation TBPA, is a carboxylic acid derived from phenylacetic acid. It is a colorless, crystalline solid with a melting point of 64-66°C and a boiling point of approximately 250°C. TBPA is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in certain reactions.
Wirkmechanismus
TBPA is an organic acid that acts as a proton donor, which means that it can donate protons to other molecules. This process is known as protonation and is responsible for the acidity of TBPA. The protonation of TBPA is reversible, meaning that it can also accept protons from other molecules. This process is known as deprotonation.
Biochemical and Physiological Effects
TBPA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in fatty acid metabolism and to reduce the activity of certain enzymes involved in the breakdown of carbohydrates. It has also been shown to have an effect on the activity of certain hormones, including insulin, and to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TBPA in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in storage. Additionally, it is easily soluble in a variety of solvents, making it suitable for a wide range of applications. The main limitation of TBPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of TBPA. These include further research into its potential use as a catalyst in organic synthesis, its potential use as a drug delivery system, and its potential use in the synthesis of new pharmaceuticals. Additionally, further research into its effects on the activity of enzymes, hormones, and genes could lead to new insights into the regulation of these processes. Finally, research into its potential use as a reagent in the synthesis of complex molecules could lead to new ways of synthesizing compounds that are difficult to obtain using traditional methods.
Synthesemethoden
TBPA can be synthesized from phenylacetic acid by reacting the acid with tert-butyl bromide in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70°C. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
TBPA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and in the study of enzyme kinetics. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA and RNA.
Eigenschaften
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-5-9(7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNNUFURMIUVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(Tert-butoxy)carbonyl]phenyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




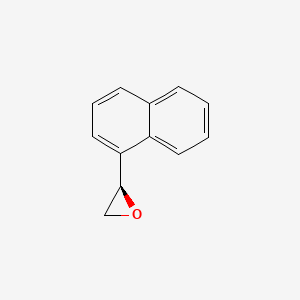
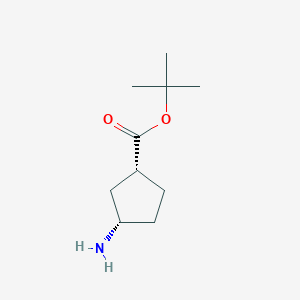



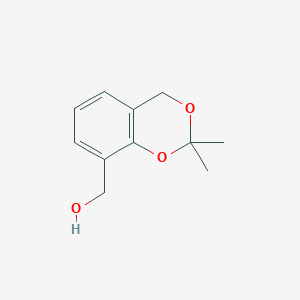
![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
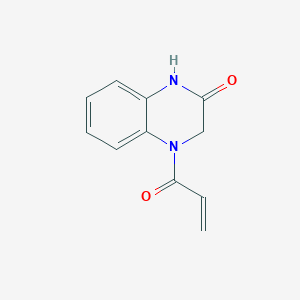
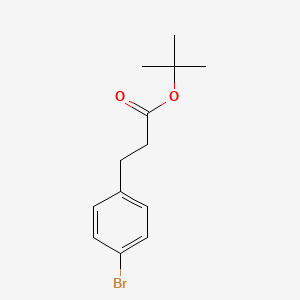
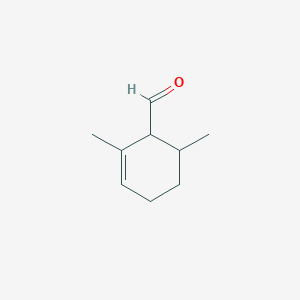
![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)